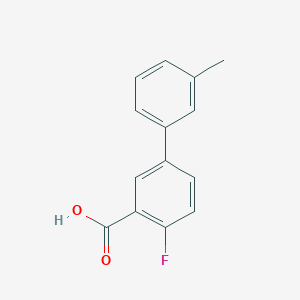

2-Fluoro-5-(3-methylphenyl)benzoic acid

描述

2-Fluoro-5-(3-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the ortho (2nd) position and a 3-methylphenyl group at the meta (5th) position of the benzene ring. Fluorinated benzoic acids are widely utilized in pharmaceuticals due to their ability to enhance lipophilicity, metabolic stability, and target-binding affinity . For instance, substituents like trifluoromethyl or sulfamoyl groups in similar compounds are critical in modulating physicochemical properties and biological activity . The 3-methylphenyl substituent in this compound may confer unique steric and electronic effects, influencing its reactivity and applications in medicinal chemistry.

属性

IUPAC Name |

2-fluoro-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYXRLTOQBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681175 | |

| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184124-24-0 | |

| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Fluorination of Arylbenziodoxolones

One of the most efficient and well-documented methods for preparing 2-fluorobenzoic acid derivatives, including substituted analogs like 2-fluoro-5-(3-methylphenyl)benzoic acid, is nucleophilic fluorination of arylbenziodoxolones.

Method Overview : The process uses 1-arylbenziodoxolones as precursors, which are synthesized via a one-pot reaction from substituted iodobenzoic acids. The nucleophilic fluorination is then performed using fluoride sources under controlled conditions to substitute iodine with fluorine at the 2-position of the benzoic acid ring.

-

$$

\text{1-Arylbenziodoxolone} \xrightarrow[\text{fluoride source}]{\text{solvent, temperature}} \text{2-Fluorobenzoic acid derivative}

$$ Key Findings : Studies have shown that substituents on the benziodoxolone ring significantly influence the yield. For example, 5-nitro-substituted benziodoxolones yield up to 89% of the corresponding 2-fluoro-5-nitrobenzoic acid, indicating high efficiency of this method. Although this example is for nitro substitution, the methodology is adaptable to other substituents such as 3-methylphenyl groups by selecting appropriate starting iodobenzoic acids.

-

- High regioselectivity for fluorination at the 2-position.

- Mild reaction conditions.

- Applicability to radiolabeling with ^18F for PET tracer synthesis, demonstrating versatility.

-

- Requires preparation of arylbenziodoxolone precursors.

- Substituent effects may require optimization of reaction conditions.

| Parameter | Description |

|---|---|

| Precursor | 1-Arylbenziodoxolone (from substituted iodobenzoic acids) |

| Fluoride source | Typically nucleophilic fluoride salts (e.g., KF, CsF) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Moderate heating (typically 60–100°C) |

| Yield | Up to 89% for optimized substituents |

| Selectivity | High regioselectivity for 2-fluorination |

Palladium-Catalyzed Cross-Coupling Followed by Fluorination

Another approach involves the synthesis of the 5-(3-methylphenyl) substituted benzoic acid framework followed by selective fluorination.

Method Overview : Starting with 2-fluorobenzoic acid or its derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) introduce the 3-methylphenyl group at the 5-position. Alternatively, the coupling can be performed first on a halogenated benzoic acid derivative, followed by fluorination of the 2-position.

-

- Use of palladium catalysts such as Pd(PPh3)4.

- Boronic acids or aryl halides as coupling partners.

- Fluorination can be achieved via electrophilic fluorinating agents or nucleophilic fluorination depending on the substrate.

-

- Flexibility in installing various substituents.

- Well-established cross-coupling protocols.

-

- Requires careful control to avoid over-fluorination or side reactions.

- Multi-step synthesis may reduce overall yield.

Direct Fluorination of 5-(3-methylphenyl)benzoic Acid Derivatives

Direct electrophilic fluorination methods can be employed on 5-(3-methylphenyl)benzoic acid or its activated derivatives.

Method Overview : Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine at the 2-position of the aromatic ring.

-

- The presence of electron-donating methyl groups may influence regioselectivity.

- Reaction conditions must be optimized to minimize side reactions and over-fluorination.

-

- Solvents: Acetonitrile, dichloromethane.

- Temperature: Room temperature to mild heating.

- Reaction time: Several hours depending on substrate.

Patent-Reported Synthesis of Fluorinated Benzoic Acid Derivatives

A Chinese patent (CN112624981A) describes a preparation method for fluorinated benzoic acid derivatives structurally related to this compound, involving multi-step synthesis with key intermediates such as 3-oxo-3H-isobenzofuran derivatives and hydrazine hydrate treatment.

-

- Formation of isobenzofuran intermediates.

- Functional group transformations including methylation and fluorination.

- Use of solvents such as methanol, dichloromethane, and tetrahydrofuran.

- Purification via filtration and crystallization.

-

- Controlled temperature and stirring to optimize yields.

- Use of sodium acetate and sodium hydroxide for pH adjustments.

- Heat treatment for reaction completion.

Relevance : Though this patent targets a fluorinated benzoic acid with a more complex substituent, the methodology provides insights into practical synthetic strategies and purification techniques applicable to this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Nucleophilic fluorination of arylbenziodoxolones | 1-Arylbenziodoxolones, nucleophilic fluoride, polar aprotic solvent, moderate heat | High regioselectivity, mild conditions | Requires precursor synthesis | Up to 89% (for related compounds) |

| Pd-catalyzed cross-coupling + fluorination | Pd catalyst, aryl boronic acids/halides, fluorinating agents | Flexible substitution, well-established | Multi-step, potential side reactions | Moderate to high |

| Electrophilic direct fluorination | Selectfluor or NFSI, organic solvents, mild temp | Simple setup, direct fluorination | Regioselectivity challenges | Moderate |

| Patent multi-step synthesis (CN112624981A) | Isobenzofuran intermediates, hydrazine hydrate, various solvents | Detailed process control, scalable | Complex, multi-step | Not explicitly reported |

化学反应分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the methyl group may be oxidized to form a carboxylic acid group.

Reduction: Reduction reactions may involve the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of 2-Fluoro-5-(3-carboxyphenyl)benzoic acid.

Reduction: Formation of 2-Fluoro-5-(3-methylphenyl)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Organic Synthesis

2-Fluoro-5-(3-methylphenyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development : Used to create drug candidates with specific therapeutic effects.

- Agrochemicals : Acts as a building block for the synthesis of herbicides and pesticides.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anti-inflammatory Properties : Its structure allows it to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in conditions like arthritis .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines.

Material Science

In industrial applications, this compound is utilized in:

- Specialty Chemicals Production : Used as a precursor for polymers and advanced coatings due to its unique chemical properties.

- Advanced Materials : Its derivatives may be employed in the development of new materials with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

作用机制

The mechanism of action of 2-Fluoro-5-(3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Fluoro-5-(3-methylphenyl)benzoic acid with structurally related benzoic acid derivatives:

Key Findings:

Substituent Effects on Lipophilicity :

- The trifluoromethyl (CF₃) group in 2-fluoro-5-(trifluoromethyl)benzoic acid significantly increases lipophilicity compared to alkyl or aryl substituents, improving membrane permeability in drug candidates .

- The 3-methylphenyl group in the target compound may offer moderate lipophilicity, balancing solubility and bioavailability.

Biological Activity :

- Derivatives like 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid () exhibit dual inhibitory activity (PARP-1/HDAC-1), with substituents like benzamide enhancing enzyme binding .

- Sulfamoyl-containing analogs (e.g., ) are explored for their bioactivity in life science applications, though their larger molecular weight (309.31 vs. 230.24) may affect pharmacokinetics .

Synthetic Utility :

- Fluorinated benzoic acids are common intermediates in HATU-mediated coupling reactions (e.g., PKS21208 synthesis in ). The 3-methylphenyl group may influence coupling efficiency due to steric hindrance .

Substituent Position and Recognition :

- highlights that substituent position (para > ortho > meta) affects biosensor recognition. The meta-oriented 3-methylphenyl group in the target compound may reduce promiscuity in molecular interactions compared to para-substituted analogs .

Data-Driven Insights:

- Melting Points :

- Purity and Grades :

- Commercial analogs like 2-fluoro-5-(trifluoromethyl)benzoic acid are available in ≥98% purity (), emphasizing their industrial relevance.

生物活性

2-Fluoro-5-(3-methylphenyl)benzoic acid is a fluorinated aromatic compound noted for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a fluorine atom and a 3-methylphenyl group, which influence its reactivity and biological properties. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and metabolic stability, which are critical for therapeutic efficacy. The compound's derivatives may exhibit anti-inflammatory and anticancer properties by modulating enzyme activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound derivatives:

- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives can inhibit the growth of cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with selective targeting mechanisms have shown improved potency against various cancer types .

- Mechanism Studies : The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism, such as Hsp90 inhibitors. These compounds can disrupt protein folding and function, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

- Enzyme Inhibition : Its derivatives may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | COX enzyme inhibition | |

| Enzyme inhibition | Targeting Hsp90 |

Case Studies

- Hsp90 Inhibitors : A study on derivatives of this compound showed enhanced selectivity and potency against fungal pathogens through Hsp90 inhibition, indicating potential for broader therapeutic applications beyond cancer .

- Pharmacophore Mapping : Research utilizing pharmacophore mapping identified key structural features necessary for selective GSK-3 inhibition among related compounds. This approach highlighted the importance of substituent positioning in enhancing biological activity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(3-methylphenyl)benzoic acid?

- Methodology :

- HATU-mediated coupling : Similar fluorobenzoic acids (e.g., 2-fluoro-5-(2-fluorophenyl)benzoic acid) are synthesized via HATU-mediated amidation or esterification. For example, coupling with amines or alcohols under anhydrous conditions (DMF, DCM) at 0–25°C for 12–24 hours .

- Purification : Use preparative LCMS or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Key Considerations : Optimize stoichiometry of reactants (1:1 molar ratio) and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- Melting Point : Use differential scanning calorimetry (DSC). For analogs like 2-fluoro-5-(trifluoromethyl)benzoic acid, melting points range from 101–102°C .

- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Structural Confirmation : H/C NMR (DMSO-d6 or CDCl3) and HRMS for molecular weight verification .

Q. What safety precautions are required when handling this compound?

- Hazard Data (Analog-Based) :

- GHS Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) for structurally related fluorobenzoic acids .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal protocols for halogenated organics .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence the compound’s electronic and steric properties?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density and steric hindrance. Compare with analogs (e.g., trifluoromethyl or nitro substituents) to assess electronic effects on reactivity .

- Experimental Validation : Measure pKa via potentiometric titration to evaluate acidity changes induced by the methyl group .

- Key Insight : The methyl group may enhance lipophilicity (logP ~2.8–3.2) compared to polar substituents (e.g., -CF3), impacting solubility and bioavailability.

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Approach :

- Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., decarboxylation or demethylation) .

- Contradiction Analysis : Compare results with analogs (e.g., 5-fluoro-2-hydroxybenzoic acid, which degrades at pH >10) . Adjust storage recommendations (e.g., refrigerated, inert atmosphere) based on findings.

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

- Protocol :

- Boronic Acid Derivative Synthesis : Convert the carboxylic acid to a boronic ester (e.g., via Miyaura borylation with bis(pinacolato)diboron and Pd catalyst). For example, 2-fluoro-5-(fluorophenylcarbamoyl)benzeneboronic acids are synthesized with >95% yield .

- Coupling Conditions : React with aryl halides (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) to generate biaryl structures for drug-discovery scaffolds .

Key Recommendations

- Synthetic Optimization : Screen coupling reagents (e.g., EDCI vs. HATU) to improve yield.

- Analytical Rigor : Validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Safety Compliance : Adopt OECD guidelines for acute toxicity testing if scaling up synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。